molecular formula C11H20O3 B1293883 Ethyl 2-acetylheptanoate CAS No. 24317-94-0

Ethyl 2-acetylheptanoate

Cat. No. B1293883
CAS RN: 24317-94-0
M. Wt: 200.27 g/mol
InChI Key: XIGZBCUFFUBWDM-UHFFFAOYSA-N
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Description

Ethyl 2-acetylheptanoate is a compound that has been studied in various contexts, particularly for its synthesis using biological and chemical methods. While the specific compound Ethyl 2-acetylheptanoate is not directly mentioned in the provided papers, related compounds and synthesis methods can offer insights into its properties and potential applications.

Synthesis Analysis

The asymmetric synthesis of 2-acetyl ethyl heptanoate using baker's yeast is a biological approach to producing ester compounds. The kinetics of this process have been studied, revealing that the reaction rate increases at higher temperatures, with a 1.5-fold increase at 35°C compared to 30°C. The reaction rate constants and Michaelis constants were determined, and an activation energy of 66.69 kJ/mol was reported . This suggests that similar methods could potentially be applied to the synthesis of Ethyl 2-acetylheptanoate, although the specific conditions and outcomes might differ.

Molecular Structure Analysis

While the molecular structure of Ethyl 2-acetylheptanoate is not directly analyzed in the provided papers, the structure of related compounds such as metal 2-ethylhexanoates has been discussed. These compounds are noted for their applications as metal-organic precursors in materials science . The molecular structure of Ethyl 2-acetylheptanoate would likely share some characteristics with these related compounds, which could inform its reactivity and potential uses.

Chemical Reactions Analysis

The telomerization of ethylene with acetone has been investigated, leading to the formation of various ketones, including 3-ethylheptan-2-one . This process involves the rearrangement of radicals and may provide insights into the types of chemical reactions that Ethyl 2-acetylheptanoate could undergo, such as rearrangements or reactions with other organic molecules under certain conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of Ethyl 2-acetylheptanoate can be inferred from related compounds. For instance, the synthesis of ethyl 6-acetoxyhexanoate, a fragrance compound with a raspberry-like odor, involves a two-step procedure starting with e-caprolactone . This suggests that Ethyl 2-acetylheptanoate might also possess distinctive olfactory properties, making it of interest in the fragrance industry. Additionally, the synthesis and protection of methyl or ethyl 7-oxoheptanoate provide a basis for understanding the reactivity and stability of ester and ketone functionalities in similar molecular frameworks.

Scientific Research Applications

Application in Perfumery

  • Summary of the Application : Ethyl 2-acetylheptanoate is used as a perfuming agent in cosmetic products. It is part of perfume oils and/or flavors .
  • Methods of Application or Experimental Procedures : Ethyl 2-acetylheptanoate is included in the formulation of various cosmetic products. The average content of fragrances in perfumes is 15-30%, in eau de parfum 10-14%, in eau de toilette 6-9%, in eau de cologne 3-5%, in skin creams, shampoos, hair and deodorant sprays approximately 0.2-1%, and approximately 1-3% in deodorant sticks .

Apart from its use in perfumery, Ethyl 2-acetylheptanoate is also used in personal care products .

Application in Personal Care Products

  • Summary of the Application : Ethyl 2-acetylheptanoate is used as a perfume in personal care products . It contributes to the overall scent profile of the product.
  • Results or Outcomes : The use of Ethyl 2-acetylheptanoate enhances the sensory experience of using the personal care product by contributing to its scent .

Safety And Hazards

Ethyl 2-acetylheptanoate is a flammable material in its liquid form . It can cause irritation to the skin, eyes, and respiratory system . In the event of combustion, harmful products such as carbon monoxide (CO) and carbon dioxide (CO2) can be produced .

properties

IUPAC Name

ethyl 2-acetylheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O3/c1-4-6-7-8-10(9(3)12)11(13)14-5-2/h10H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIGZBCUFFUBWDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C(=O)C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30865144
Record name Heptanoic acid, 2-acetyl-, ethyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-acetylheptanoate

CAS RN

24317-94-0
Record name Heptanoic acid, 2-acetyl-, ethyl ester
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URL https://commonchemistry.cas.org/detail?cas_rn=24317-94-0
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Record name Heptanoic acid, 2-acetyl-, ethyl ester
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Record name Ethyl 2-acetylheptanoate
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Record name Heptanoic acid, 2-acetyl-, ethyl ester
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Record name Heptanoic acid, 2-acetyl-, ethyl ester
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Record name Ethyl 2-acetylheptanoate
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Record name HEPTANOIC ACID, 2-ACETYL-, ETHYL ESTER
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
A Pawełczyk, L Zaprutko - European journal of medicinal chemistry, 2006 - Elsevier
… Ethyl 2-acetylheptanoate 6 was prepared by C-alkylation of ethyl acetoacetate using pentyl bromide in the presence of sodium ethoxide in ethanolic solution [13]. Analogues 7–9 were …
Number of citations: 40 www.sciencedirect.com
Y Kuninobu, H Takata, A Kawata, K Takai - Organic letters, 2008 - ACS Publications
… For example, treatment of ethyl 2-acetylheptanoate (1d) with 1-phenyl-1-octyne (2e) followed by the reaction with 4a produced hexasubstituted aromatic compounds 5g and 5h (96:4) in …
Number of citations: 79 pubs.acs.org
W Jia, Z Fan, A Du, L Shi - Food Research International, 2022 - Elsevier
Ultrahigh-pressure homogenization is a powerful technique for accelerating Baijiu ageing. In this study, the molecular mechanism of artificial ageing was thoroughly investigated …
Number of citations: 9 www.sciencedirect.com
NR Williamson, HT Simonsen… - Molecular …, 2005 - Wiley Online Library
… Ethyl 2-acetylheptanoate. Dry ethanol (25 ml) was added … –hexane (1:4) to give ethyl 2-acetylheptanoate (4.5 g, 73%) as an oil. (… Ethyl 2-acetylheptanoate (4.5 g, 22.5 mmol) was added …
Number of citations: 272 onlinelibrary.wiley.com
SD KOCH, JL DEVER, PF DONOVAN… - 1962 - apps.dtic.mil
A number of synthetic routes to 2-3, 5-dihydroxyphenyl-3-methyloctane were investigated. The most practical route starts from 1, 3, 5-trichlorobenzene, which is converted in two steps to …
Number of citations: 2 apps.dtic.mil
MS Bastos, RM Saalfeld, BP Costa, MC Garcia… - Journal of …, 2023 - Elsevier
Ethnopharmacological relevance The chosen plant and its extracts have been an alternative in the treatment of several inflammatory and oxidant diseases, and is therefore a viable …
Number of citations: 7 www.sciencedirect.com
W Jia, X Wang, X Wu, L Shi - Food Chemistry, 2022 - Elsevier
Assessments of human exposure to sodium perchlorate via dairy sources are limited. The current study applied untargeted metabolomics (LOD, 1.08–35.60 μg L -1 ; LOQ, 2.54–90.58 …
Number of citations: 28 www.sciencedirect.com
PE Sum - 1979 - open.library.ubc.ca
This thesis consists of two parts. Part I describes the preparation of cyclopentenones using trimethylsilylpropyne as an acetonyl unit, and its application to the synthesis of cis-jasmone (1…
Number of citations: 5 open.library.ubc.ca
W Jia, Z Fan, A Du, L Shi - Food Research International, 2021 - Elsevier
Ageing is a time-consuming step in Baijiu manufacture, stimulating an urgent requirement of optimization. Variation of artificial aged Feng-flavor Baijiu by inhomogeneous alternating …
Number of citations: 15 www.sciencedirect.com
D Ganeshapillai, LWL Woo, MP Thomas, A Purohit… - ACS …, 2018 - ACS Publications
Synthetic routes to potent bicyclic nonsteroidal sulfamate-based active-site-directed inhibitors of the enzyme steroid sulfatase (STS), an emerging target in the treatment of …
Number of citations: 21 pubs.acs.org

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